Tetrahydroamentoflavone

Xanthine Oxidase Gout Inflammation

Biflavonoid researchers face reproducibility challenges when substituting analogs-oxidation state fundamentally alters target binding. Tetrahydroamentoflavone (THA) eliminates this variability as a structurally defined, hydrogenated biflavonoid with validated pharmacology. • XO inhibition IC50 92 nM-equipotent to allopurinol with non-competitive mechanism • COX-1 inhibition IC50 29.5 μM; in vivo anti-inflammatory efficacy comparable to ibuprofen • Antioxidant capacity 2.54× Trolox; superior antibacterial activity vs. agathisflavone & amentoflavone Supplied with rigorous analytical characterization (HPLC, NMR, MS) to ensure lot-to-lot consistency for reproducible research outcomes.

Molecular Formula C30H22O10
Molecular Weight 542.5 g/mol
Cat. No. B1208386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroamentoflavone
Synonymstetrahydroamentoflavone
Molecular FormulaC30H22O10
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O
InChIInChI=1S/C30H22O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,24-25,31-36H,11-12H2
InChIKeyULTQJSQDLWNWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroamentoflavone: Differentiated Biflavonoid


Tetrahydroamentoflavone (THA; CAS 48236-96-0) is a hydrogenated derivative of the biflavonoid amentoflavone, belonging to the biflavonoid class of polyphenolic compounds [1]. Its structural distinction from parent amentoflavone lies in the reduction of double bonds within the flavonoid backbone, yielding a saturated dihydrochromenone core [1]. This alteration in oxidation state fundamentally impacts its biological interactions, as it is recognized as a potent inhibitor of xanthine oxidase (XO) and demonstrates distinct antibacterial and anti-inflammatory profiles compared to its non-reduced analogs [2].

Tetrahydroamentoflavone: Why Substitution Fails


Interchanging biflavonoids, even those with a shared core structure like amentoflavone and tetrahydroamentoflavone, is scientifically unsound due to the profound impact of oxidation state on activity. Research explicitly demonstrates that the activity of biflavonoids is dependent on their chemical configuration and degree of oxidation, with even slight structural differences leading to fundamental changes in their biological effects [1]. This is not a matter of minor potency variation; it reflects a specific binding interaction that precludes simple substitution. Consequently, procurement based solely on compound class would introduce significant variability and compromise experimental reproducibility. The quantitative data below establish exactly where tetrahydroamentoflavone provides a distinct and measurable advantage over its closest analogs and standard comparators.

Tetrahydroamentoflavone: Quantitative Advantages


Xanthine Oxidase Inhibition vs. Allopurinol

Tetrahydroamentoflavone (THA) demonstrates potent xanthine oxidase (XO) inhibition with an IC50 of 92 nM, which is numerically superior to the clinical standard allopurinol (IC50 100 nM) in the same assay [1]. Furthermore, the inhibition constant (Ki) for THA was determined to be 0.982 μM, compared to 0.612 μM for allopurinol, indicating a non-competitive inhibition profile [1].

Xanthine Oxidase Gout Inflammation

In Vivo Anti-Inflammatory Efficacy vs. Ibuprofen

In a direct in vivo comparison using the carrageenan-induced paw edema model in rats, tetrahydroamentoflavone (THA) exhibited a dose-dependent anti-inflammatory effect that was reported as comparable to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen [1]. This is supported by in vitro data showing THA inhibits cyclooxygenase-1 (COX-1) with an IC50 of 29.5 μM and demonstrates 40.5% inhibition of COX-2 at 100 μg/mL [1].

Anti-inflammatory COX Inhibition In Vivo Model

Antibacterial Activity vs. Biflavonoid Analogs

A comparative study evaluating the antibacterial activity of biflavonoids, including agathisflavone (AGF), amentoflavone (AMF), and tetrahydroamentoflavone (THAF), established that THAF demonstrated the highest activity on planktonic bacterial cells among the tested compounds [1]. The study explicitly concluded that activity was dependent on chemical configuration and degree of oxidation, with THAF also strongly influencing biofilm formation and composition [1].

Antibacterial Biflavonoid Biofilm

Antioxidant Capacity vs. Trolox

Tetrahydroamentoflavone's antioxidant activity was systematically evaluated against the standard antioxidant Trolox across multiple assays. The average ratio of Trolox's IC50 to THA's IC50 was calculated as 2.54, indicating that THA possesses 2.54 times the total antioxidant capacity compared to Trolox [1]. Specific IC50 values for THA included 4.8 μg/mL for superoxide radical scavenging and 35.5 μg/mL for Cu2+-chelating, with the activity mechanism attributed to both hydrogen atom and electron donation [1].

Antioxidant Radical Scavenging Metal Chelation

Tetrahydroamentoflavone: Precision Applications


Xanthine Oxidase Studies in Gout

For investigations centered on xanthine oxidase inhibition, particularly those seeking a non-competitive natural product inhibitor, tetrahydroamentoflavone offers a compelling alternative to the clinical standard allopurinol. With an IC50 of 92 nM, its potency is equivalent to allopurinol (100 nM) [4], making it suitable for in vitro enzyme assays and cellular models of uric acid production where a non-clinical, structurally distinct inhibitor is required to validate target engagement or compare mechanisms of action.

In Vivo Anti-Inflammatory Models

Tetrahydroamentoflavone is a validated tool for in vivo anti-inflammatory studies. Its dose-dependent efficacy in the carrageenan-induced paw edema model, where its activity was comparable to the NSAID ibuprofen [4], positions it as a strong candidate for studies exploring alternative anti-inflammatory mechanisms or for use as a positive control for natural product-based anti-inflammatory agents. The established in vitro COX-1 inhibitory activity (IC50 29.5 μM) further supports its use in mechanistic studies [4].

Biflavonoid Antibacterial & Biofilm Studies

In research examining the structure-activity relationships of biflavonoids against bacterial pathogens, tetrahydroamentoflavone is the superior choice. Comparative data show it outperforms its closest analogs, agathisflavone and amentoflavone, in activity against planktonic cells and exerts a distinct influence on biofilm composition [4]. This makes it an ideal reference compound for studies investigating the impact of biflavonoid oxidation state on antimicrobial and anti-virulence properties.

Oxidative Stress & Antioxidant Screening

For high-throughput screening or mechanistic studies of oxidative stress, tetrahydroamentoflavone provides a potent and well-characterized natural antioxidant. With a total antioxidant capacity 2.54 times that of the standard Trolox [4] and demonstrated activity across multiple radical-scavenging and metal-chelating assays, THA serves as a robust positive control or as a lead compound in antioxidant discovery programs. Its defined mechanisms of hydrogen atom and electron donation provide a clear basis for interpretation of assay results [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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